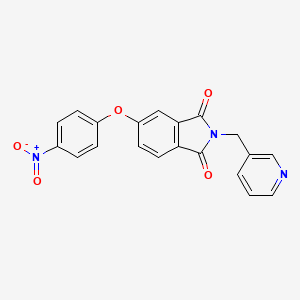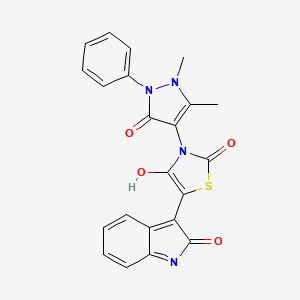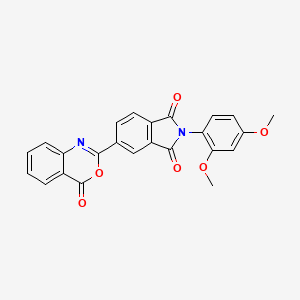
5-(4-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
5-(4-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NPD, and it has been found to have a range of interesting properties that make it useful for a variety of research applications.
Mecanismo De Acción
The mechanism of action of NPD is not yet fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases and conditions. This compound has been found to be particularly effective in inhibiting the activity of certain kinases, which are involved in a number of different cellular processes.
Biochemical and Physiological Effects:
NPD has a range of biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, as well as the ability to modulate the activity of various enzymes and proteins. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of a range of different inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NPD in laboratory experiments is its ability to inhibit the activity of certain enzymes and proteins, which can be useful for studying the mechanisms of various diseases and conditions. However, there are also some limitations to using NPD, including the fact that it can be difficult to synthesize and purify, and that it may not be effective in all cases.
Direcciones Futuras
There are a number of different future directions for research into NPD, including investigations into its potential therapeutic uses in the treatment of cancer and other diseases. Other potential areas of research include the development of new synthetic methods for producing NPD, as well as the investigation of its potential applications in other areas of scientific research. Overall, NPD is a compound that has the potential to be a valuable tool for researchers in a range of different fields, and further research into its properties and applications is likely to be of great interest in the coming years.
Aplicaciones Científicas De Investigación
NPD has been found to be useful in a number of different scientific research applications, including studies of the mechanism of action of certain enzymes and proteins, as well as investigations into the potential therapeutic uses of this compound. In particular, NPD has been found to have potential applications in the treatment of cancer, as well as in the development of new drugs and therapies for a range of other diseases and conditions.
Propiedades
IUPAC Name |
5-(4-nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-19-17-8-7-16(28-15-5-3-14(4-6-15)23(26)27)10-18(17)20(25)22(19)12-13-2-1-9-21-11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABIMBYTIWUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3739150.png)
![2-{2-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739157.png)
![5-bromo-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3739160.png)


![benzyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B3739173.png)
![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3739180.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B3739183.png)
![2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3739187.png)

![ethyl 4-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3739209.png)
![methyl (4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,6-dichlorophenoxy)acetate](/img/structure/B3739237.png)
![N-cycloheptyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B3739238.png)
